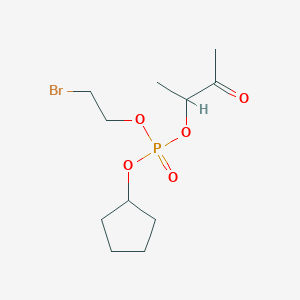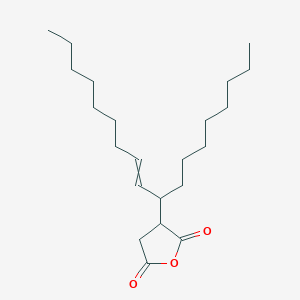
3-(Octadec-10-EN-9-YL)oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Octadec-10-en-9-yl)oxolane-2,5-dione is a chemical compound with the molecular formula C22H38O3. It is characterized by a five-membered oxolane ring substituted with an octadec-10-en-9-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadec-10-en-9-yl)oxolane-2,5-dione typically involves the reaction of octadec-10-en-9-ol with maleic anhydride. The reaction is carried out under reflux conditions in an inert solvent such as toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques like distillation and crystallization are used to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Octadec-10-en-9-yl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane-2,5-dione derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxolane-2,5-dione derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Octadec-10-en-9-yl)oxolane-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants
Mechanism of Action
The mechanism of action of 3-(Octadec-10-en-9-yl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-dodecenyl)oxolane-2,5-dione
- 3-(2-octadecenyl)oxolane-2,5-dione
- 3-(2-hexadecenyl)oxolane-2,5-dione
Uniqueness
3-(Octadec-10-en-9-yl)oxolane-2,5-dione stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it suitable for specialized applications in various fields .
Properties
CAS No. |
58200-31-0 |
|---|---|
Molecular Formula |
C22H38O3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-octadec-10-en-9-yloxolane-2,5-dione |
InChI |
InChI=1S/C22H38O3/c1-3-5-7-9-11-13-15-17-19(16-14-12-10-8-6-4-2)20-18-21(23)25-22(20)24/h15,17,19-20H,3-14,16,18H2,1-2H3 |
InChI Key |
KSESVFXLMTZCOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C=CCCCCCCC)C1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



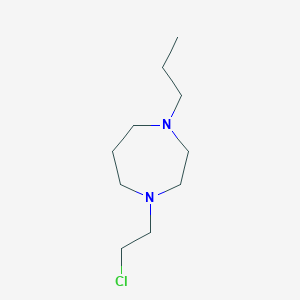

![Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl-](/img/structure/B14624420.png)
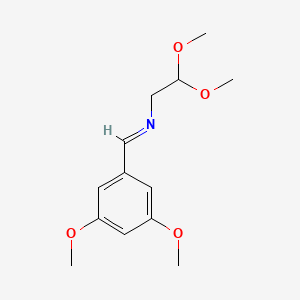
![2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14624437.png)
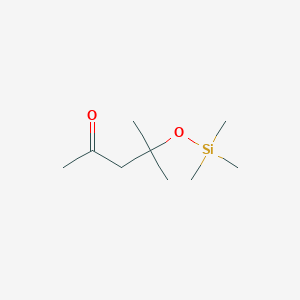

![N-[(4-Chlorophenyl)methyl]-1,1-diphenylmethanimine](/img/structure/B14624450.png)
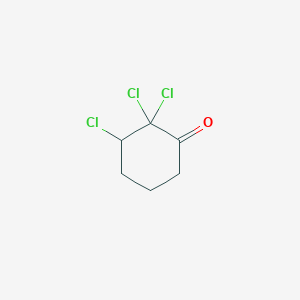
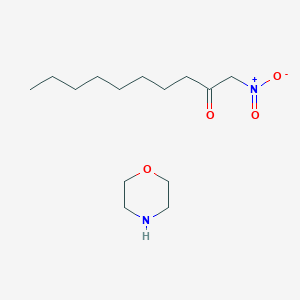
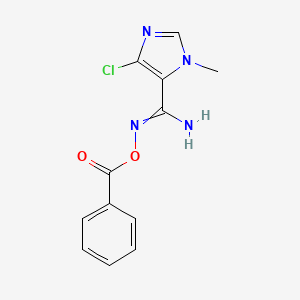
![Benzene, [4-(diethoxymethyl)-3-(1-methylethoxy)hexyl]-](/img/structure/B14624483.png)
